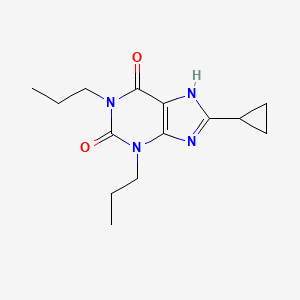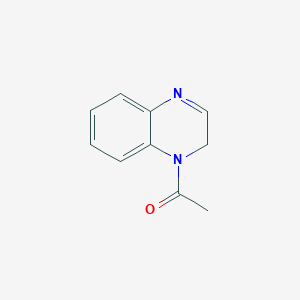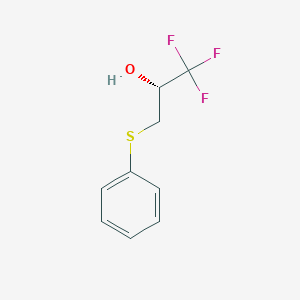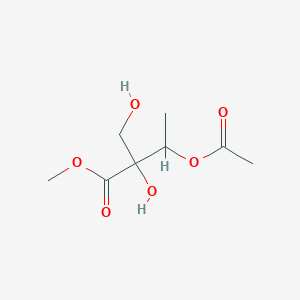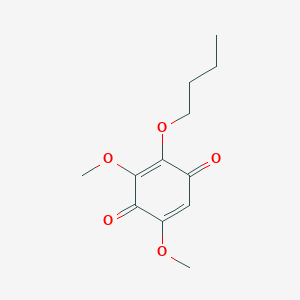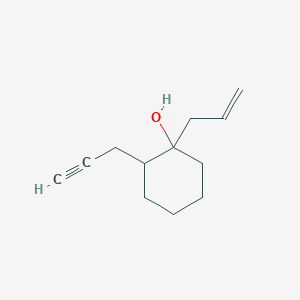
1-(Prop-2-en-1-yl)-2-(prop-2-yn-1-yl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Prop-2-en-1-yl)-2-(prop-2-yn-1-yl)cyclohexan-1-ol is a complex organic compound characterized by the presence of both an allyl and a propargyl group attached to a cyclohexanol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Prop-2-en-1-yl)-2-(prop-2-yn-1-yl)cyclohexan-1-ol can be achieved through several synthetic routes:
Allylation and Propargylation of Cyclohexanol: Starting with cyclohexanol, allylation can be performed using allyl bromide in the presence of a base such as sodium hydride. Subsequently, propargylation can be achieved using propargyl bromide under similar conditions.
Cyclohexanone Derivatives: Another route involves the use of cyclohexanone derivatives, which undergo sequential allylation and propargylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimized versions of the above synthetic routes, with considerations for yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions would be fine-tuned to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(Prop-2-en-1-yl)-2-(prop-2-yn-1-yl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The allyl and propargyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Common reducing agents include LiAlH₄ (Lithium aluminium hydride) and NaBH₄ (Sodium borohydride).
Substitution: Halogenation reagents like NBS (N-Bromosuccinimide) can be employed.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of halogenated or other substituted cyclohexanol derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Could be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Prop-2-en-1-yl)-2-(prop-2-yn-1-yl)cyclohexan-1-ol would depend on its specific application:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: Could involve pathways related to oxidation-reduction reactions, signal transduction, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-(Prop-2-en-1-yl)-cyclohexanol: Lacks the propargyl group, leading to different chemical properties.
2-(Prop-2-yn-1-yl)cyclohexanol: Lacks the allyl group, affecting its reactivity and applications.
Properties
CAS No. |
109433-08-1 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
1-prop-2-enyl-2-prop-2-ynylcyclohexan-1-ol |
InChI |
InChI=1S/C12H18O/c1-3-7-11-8-5-6-10-12(11,13)9-4-2/h1,4,11,13H,2,5-10H2 |
InChI Key |
LPXLWDBPWQMJHE-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1(CCCCC1CC#C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[(2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis(3,5-dimethylphenol)](/img/structure/B14317940.png)
![5-Chlorobicyclo[2.2.1]heptan-2-yl 4-bromobenzene-1-sulfonate](/img/structure/B14317947.png)
![6-{[([1,1'-Biphenyl]-2-yl)amino]methylidene}-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B14317949.png)
![Diethyl [1-(ethylsulfanyl)-2-methylpropyl]propanedioate](/img/structure/B14317957.png)
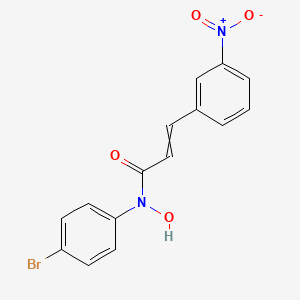
![5-{2-[4-(2-Chlorophenoxy)phenyl]hydrazinylidene}-4-phenyl-1,3-thiazol-2(5H)-imine](/img/structure/B14317966.png)
![8-[2-(4-Chlorophenyl)hydrazinylidene]-4-methyl-2H-1-benzopyran-2,7(8H)-dione](/img/structure/B14317977.png)
![N,N'-[Methylenedi(4,1-phenylene)]bis(N-acetylbenzamide)](/img/structure/B14317989.png)
